molecular formula C24H32ClN5O5 B568590 Z-Phe-arg-ome hcl CAS No. 113715-88-1

Z-Phe-arg-ome hcl

Cat. No.: B568590
CAS No.: 113715-88-1
M. Wt: 506
InChI Key: NTRMVHYAEGFZNC-FKLPMGAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Phe-Arg-OMe HCl: (N-benzyloxycarbonyl-L-phenylalanyl-L-arginine methyl ester hydrochloride) is a synthetic peptide derivative. It is widely used in biochemical research, particularly in the study of proteases and enzyme-substrate interactions. This compound is known for its role as a substrate in enzymatic assays, where it helps in the identification and characterization of proteolytic enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Arg-OMe HCl typically involves the following steps:

    Protection of Amino Groups: The amino groups of phenylalanine and arginine are protected using benzyloxycarbonyl (Z) groups to prevent unwanted side reactions.

    Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the peptide bond.

    Esterification: The carboxyl group of the peptide is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Deprotection: The Z groups are removed using hydrogenation or acidic conditions to yield the final product.

    Hydrochloride Formation: The peptide is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support, allowing for efficient synthesis and easy purification.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Z-Phe-Arg-OMe HCl undergoes hydrolysis in the presence of proteases, breaking down into its constituent amino acids.

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can be used to cleave disulfide bonds formed during oxidation.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Proteases such as trypsin or chymotrypsin in aqueous buffer solutions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Nucleophiles such as amines or thiols in organic solvents.

Major Products Formed:

    Hydrolysis: Phenylalanine, arginine, and methanol.

    Oxidation: Disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Peptides with modified ester groups.

Scientific Research Applications

Chemistry: Z-Phe-Arg-OMe HCl is used as a model substrate in the study of peptide synthesis and enzymatic reactions. It helps in understanding the kinetics and mechanisms of protease activity.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of enzyme inhibitors.

Medicine: this compound is used in the development of diagnostic assays for detecting protease activity in various diseases, including cancer and inflammatory conditions.

Industry: In the pharmaceutical industry, this compound is used in the screening of potential drug candidates that target proteases. It is also used in quality control processes to ensure the efficacy of enzyme-based products.

Mechanism of Action

Z-Phe-Arg-OMe HCl acts as a substrate for proteases, which cleave the peptide bond between phenylalanine and arginine. The cleavage releases the methyl ester group, which can be detected using various analytical techniques. This mechanism allows researchers to measure protease activity and study enzyme kinetics. The molecular targets include serine proteases, cysteine proteases, and metalloproteases, which play crucial roles in various physiological processes.

Comparison with Similar Compounds

    Z-Phe-Phe-OMe HCl: Another peptide substrate used in protease studies, differing by the presence of phenylalanine instead of arginine.

    Z-Arg-Arg-OMe HCl: Contains two arginine residues, making it a substrate for different proteases.

    Z-Leu-Leu-OMe HCl: Used to study leucine-specific proteases.

Uniqueness: Z-Phe-Arg-OMe HCl is unique due to its specific sequence, which makes it a preferred substrate for certain proteases. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it suitable for various research applications.

Properties

IUPAC Name

methyl (2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O5.ClH/c1-33-22(31)19(13-8-14-27-23(25)26)28-21(30)20(15-17-9-4-2-5-10-17)29-24(32)34-16-18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,28,30)(H,29,32)(H4,25,26,27);1H/t19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRMVHYAEGFZNC-FKLPMGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.